3-Methyloctan-2-one
Description
3-Methyloctan-2-one (C₉H₁₈O) is a branched-chain ketone with the systematic name this compound, classified under oxygenated hydrocarbons . It is characterized by a ketone group at the second carbon and a methyl substituent at the third carbon of an eight-carbon chain. Its molecular mass is 142.135765 g/mol, shared with several isomers differing in methyl group positioning .
Properties
CAS No. |
6137-08-2 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-methyloctan-2-one |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h8H,4-7H2,1-3H3 |
InChI Key |
XSWHAOGCTCBDIT-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(=O)C |
Canonical SMILES |
CCCCCC(C)C(=O)C |
Other CAS No. |
6137-08-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers in the C₉H₁₈O Family
The Lipid Maps Structure Database (LMSD) identifies four closely related isomers of 3-methyloctan-2-one, all sharing the formula C₉H₁₈O but differing in methyl and ketone group positions (Table 1) :
| Compound | Systematic Name | Molecular Mass (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | This compound | 142.135765 | Methyl at C3, ketone at C2 |
| 4-Methyloctan-3-one | 4-Methyloctan-3-one | 142.135765 | Methyl at C4, ketone at C3 |
| 6-Methyloctan-3-one | 6-Methyloctan-3-one | 142.135765 | Methyl at C6, ketone at C3 |
| 4,6-Dimethyloctan-3-one | 4,6-Dimethyloctan-3-one | 156.151415 | Methyl groups at C4 and C6, ketone at C3 |
Key Observations :
- Branching Effects: The position of the methyl group influences boiling points and solubility.
- Symmetry: 4,6-Dimethyloctan-3-one, with two methyl groups, exhibits increased molecular symmetry, which could stabilize crystalline phases compared to monosubstituted analogs .
Functional Group Variants: Hydroxymethyl and Methylene Derivatives
3-(Hydroxymethyl)octan-2-one (C₉H₁₈O₂)
This derivative features a hydroxymethyl group at C3, altering its polarity and reactivity. It is identified as a flavoring agent, likely due to its enhanced solubility in aqueous systems compared to this compound .
3-Methyleneoctan-2-one (C₉H₁₄O)
Characterized by a methylene group adjacent to the ketone, this compound (synonym: 2-pentyl-1-buten-3-one) exhibits α,β-unsaturation, enabling conjugation with the carbonyl group. This structural feature increases its susceptibility to Michael addition reactions, distinguishing it from saturated analogs like this compound .
Comparison with Shorter-Chain Ketones
Notable Differences:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
